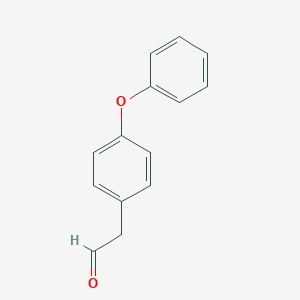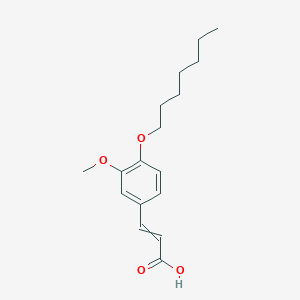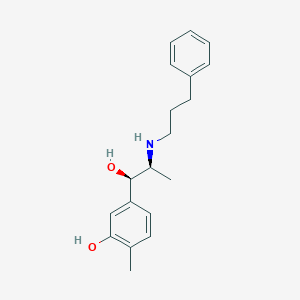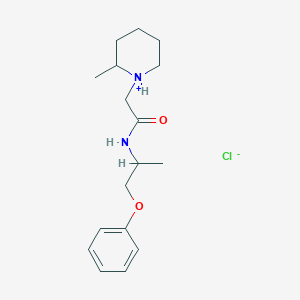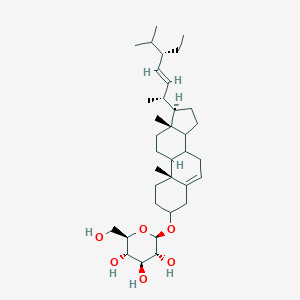![molecular formula C35H61NO7 B218239 (1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione CAS No. 100905-89-3](/img/structure/B218239.png)
(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Panamycin 607 is a type of alkaloid . It is a powder in appearance . The compound has a molecular weight of 607.86 and its formula is C35H61NO7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Synthesis Analysis
The synthesis of Panamycin 607, a sixteen-membered macrodiolide compound, was studied with 13C- and 15N-labeled precursor units in Streptomyces alboniger . Feeding experiments with 13C-labeled acetate or propionate indicate that the carbon skeleton of Panamycin 607 was derived from six acetate, four propionate, and three succinate units .
Molecular Structure Analysis
The molecular structure of Panamycin 607 includes three cis-2, 5-disubstituted tetrahydrofuran rings . The structure was stereoselectively prepared by radical cyclization reactions of β-alkoxyvinyl ketone intermediates and a β-alkoxymethacrylate substrate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Panamycin 607 include radical cyclization reactions of β-alkoxyvinyl ketone intermediates and a β-alkoxymethacrylate substrate .
Physical and Chemical Properties Analysis
Panamycin 607 is a powder in appearance . It has a molecular weight of 607.86 and its formula is C35H61NO7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学的研究の応用
Antimycobacterial Activity : Pamamycin-607 has shown potent antimicrobial activity against Gram-positive bacteria, fungi, and mycobacteria, including Mycobacterium tuberculosis. It has been identified as a potential antituberculous agent, particularly effective against clinical isolates of M. tuberculosis, including those resistant to isoniazid or rifampicin (Lefèvre et al., 2004).
Synthesis and Chemical Properties : The total synthesis of pamamycin-607 has been achieved. The synthesis provides insight into its chemical structure and potential modifications for enhanced efficacy (Kang et al., 2001).
Biological and Physico-Chemical Properties : Initially isolated from Streptomyces alboniger, pamamycin-607 has been found to induce aerial mycelia in certain strains of S. alboniger. It also exhibits antibiotic properties against some fungi and bacteria, demonstrating its versatility as a bioactive compound (Kondo et al., 1988).
Biosynthetic Origin : The biosynthesis of pamamycin-607 involves multiple precursor units, including acetate, propionate, and succinate. It's important to understand its biosynthetic pathway for potential biotechnological applications (Hashimoto et al., 2005).
特性
| { "Design of the Synthesis Pathway": "Panamycin 607 can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3-methyl-1,2-cyclopentanedione", "2-bromo-5-chlorobenzoic acid", "2,4-dichlorobenzenamine", "triethylamine", "ethyl chloroformate", "sodium hydride", "sodium borohydride", "acetic anhydride", "acetic acid", "sodium hydroxide", "methanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3-methyl-1,2-cyclopentanedione with 2-bromo-5-chlorobenzoic acid in the presence of triethylamine to form intermediate 1.", "Step 2: Reaction of intermediate 1 with 2,4-dichlorobenzenamine in the presence of sodium hydride to form intermediate 2.", "Step 3: Protection of the amine group in intermediate 2 by treatment with ethyl chloroformate and triethylamine to form intermediate 3.", "Step 4: Reduction of the nitro group in intermediate 3 with sodium borohydride in methanol to form intermediate 4.", "Step 5: Hydrolysis of the ester group in intermediate 4 with sodium hydroxide in water to form intermediate 5.", "Step 6: Acetylation of the amino group in intermediate 5 with acetic anhydride in the presence of acetic acid to form intermediate 6.", "Step 7: Dehydration of intermediate 6 with acetic anhydride to form Panamycin 607." ] } | |
CAS番号 |
100905-89-3 |
分子式 |
C35H61NO7 |
分子量 |
607.9 g/mol |
IUPAC名 |
(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C35H61NO7/c1-9-11-25(36(7)8)19-27-13-15-29(39-27)21(3)33-22(4)30-17-18-32(42-30)24(6)34(37)41-26(12-10-2)20-28-14-16-31(40-28)23(5)35(38)43-33/h21-33H,9-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+/m1/s1 |
InChIキー |
AHOIPAFUOXGGQB-IKNPUDIKSA-N |
異性体SMILES |
CCC[C@H]1C[C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)C)C)[C@H](C)[C@H]4CC[C@H](O4)C[C@@H](CCC)N(C)C)C |
SMILES |
CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)N(C)C)C |
正規SMILES |
CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)N(C)C)C |
同義語 |
panamycin 607 panamycin-607 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)




